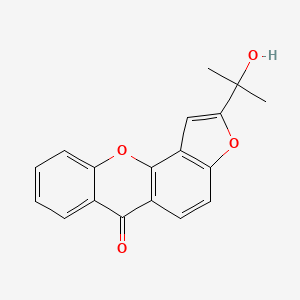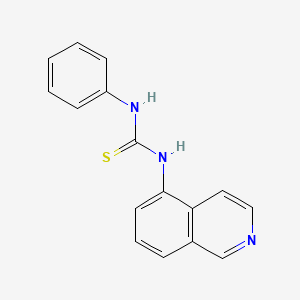
Thiourea, N-5-isoquinolinyl-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-5-isoquinolinyl-N’-phenyl- is an organosulfur compound with the molecular formula C16H13N3S It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a phenyl group and the other with an isoquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be synthesized through several methods. One common approach involves the reaction of isoquinoline-5-amine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Another method involves the use of carbamoyl isothiocyanates as starting materials. These react with primary amines to form the desired thiourea derivatives. The reaction conditions often include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives generally involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-5-isoquinolinyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl and isoquinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Thiourea, N-5-isoquinolinyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of thiourea, N-5-isoquinolinyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar structure but lacks the isoquinolinyl group.
N,N’-diphenylthiourea: Contains two phenyl groups instead of an isoquinolinyl group.
N-isoquinolinylthiourea: Contains an isoquinolinyl group but lacks the phenyl group.
The uniqueness of thiourea, N-5-isoquinolinyl-N’-phenyl- lies in its dual substitution with both phenyl and isoquinolinyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119612-67-8 |
|---|---|
Molecular Formula |
C16H13N3S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-isoquinolin-5-yl-3-phenylthiourea |
InChI |
InChI=1S/C16H13N3S/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H2,18,19,20) |
InChI Key |
FKUVYHPEXWCJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



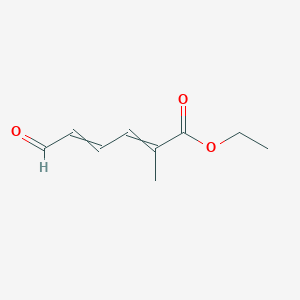
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
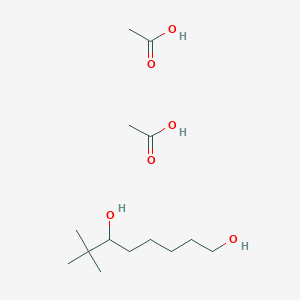
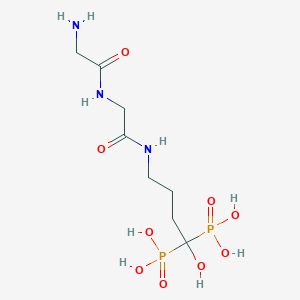
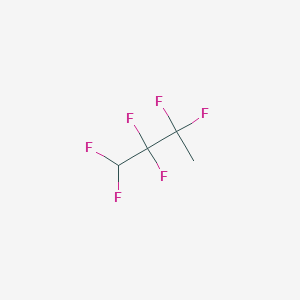

![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)

